molecular formula C8H12N2O2 B13822580 Acetamide,N-(3,5-dimethyl-4-isoxazolyl)-N-methyl-

Acetamide,N-(3,5-dimethyl-4-isoxazolyl)-N-methyl-

Cat. No.: B13822580
M. Wt: 168.19 g/mol
InChI Key: CDICMYAUZWVDRY-UHFFFAOYSA-N
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Description

Acetamide, N-(3,5-dimethyl-4-isoxazolyl)-N-methyl- is a chemical compound with the molecular formula C7H10N2O2. It is known for its unique structure, which includes an isoxazole ring, a functional group that is often found in various biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(3,5-dimethyl-4-isoxazolyl)-N-methyl- typically involves the reaction of 3,5-dimethyl-4-isoxazolecarboxylic acid with methylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(3,5-dimethyl-4-isoxazolyl)-N-methyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Acetamide, N-(3,5-dimethyl-4-isoxazolyl)-N-methyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N-(3,5-dimethyl-4-isoxazolyl)-N-methyl- involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(3,5-dimethyl-4-isoxazolyl)-N-ethyl-: This compound has a similar structure but with an ethyl group instead of a methyl group.

    Acetamide, N-(3,5-dimethyl-4-isoxazolyl)-N-propyl-: Another similar compound with a propyl group.

Uniqueness

The uniqueness of Acetamide, N-(3,5-dimethyl-4-isoxazolyl)-N-methyl- lies in its specific substitution pattern on the isoxazole ring, which can lead to distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylacetamide

InChI

InChI=1S/C8H12N2O2/c1-5-8(6(2)12-9-5)10(4)7(3)11/h1-4H3

InChI Key

CDICMYAUZWVDRY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)N(C)C(=O)C

Origin of Product

United States

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